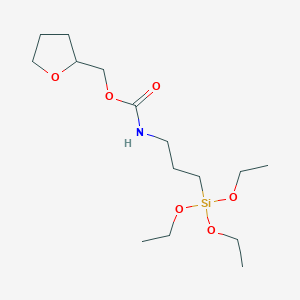
oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines the structural features of oxolane (tetrahydrofuran) and a triethoxysilylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of oxolan-2-ylmethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be represented as follows:
Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanate→Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes.
Substitution: Formation of substituted carbamates.
科学研究应用
Chemistry
In chemistry, oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds are valuable in the development of advanced materials with tailored properties.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Medicine
In medicine, the compound’s ability to form biocompatible coatings makes it a candidate for use in medical devices and implants. Its potential to deliver therapeutic agents in a controlled manner is also being investigated.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the adhesion and durability of these materials is highly valued.
作用机制
The mechanism of action of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, crosslinked network that imparts desirable properties to the material, such as enhanced adhesion and durability.
相似化合物的比较
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl isocyanate
Uniqueness
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is unique due to the presence of both the oxolane ring and the triethoxysilylpropyl group. This combination imparts unique properties, such as enhanced hydrolytic stability and the ability to form strong, durable coatings. The oxolane ring also provides flexibility and compatibility with various substrates, making it a versatile compound for a wide range of applications.
生物活性
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines elements of silane chemistry with carbamate functionality. This unique structure suggests potential applications in various fields, including materials science and medicinal chemistry. The biological activity of this compound is of particular interest due to its potential interactions within biological systems.
- Molecular Formula : C16H31N2O7Si
- Molecular Weight : 377.51 g/mol
- Purity : Typically around 90% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to form stable bonds with siliceous surfaces and other oxides. This property allows it to act as a coupling agent, enhancing adhesion between organic and inorganic materials. Such interactions can lead to improved mechanical properties and stability in composite materials, which is crucial in biomedical applications .
Antimicrobial Properties
Research indicates that compounds with silane functionalities often exhibit antimicrobial properties. The presence of the triethoxysilyl group may enhance the compound's ability to disrupt microbial membranes or inhibit biofilm formation. For instance, studies have shown that silane-based compounds can effectively reduce bacterial adhesion on surfaces, which is critical in preventing infections in medical devices.
Cytotoxicity and Cell Interaction
In vitro studies assessing the cytotoxicity of related carbamate compounds suggest that while some derivatives may exhibit cytotoxic effects on cancer cell lines, the specific activity of this compound requires further investigation. Initial data suggest a potential for selective toxicity, which could be harnessed for targeted cancer therapies.
Case Studies
-
Surface Modification Applications
- A study demonstrated the efficacy of silane coupling agents in enhancing the biocompatibility of polymeric surfaces used in implants. The incorporation of this compound into polymer matrices resulted in improved cell adhesion and proliferation rates compared to unmodified surfaces.
-
Drug Delivery Systems
- Research has explored the use of silane-modified carriers for drug delivery applications. The modification with this compound showed promise in increasing the loading efficiency and controlled release profiles of therapeutic agents.
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Cytotoxicity | Potential selective toxicity on cancer cell lines |
| Surface Adhesion | Enhanced adhesion properties on polymer substrates |
| Drug Loading Efficiency | Improved loading capacity in drug delivery systems |
属性
分子式 |
C15H31NO6Si |
|---|---|
分子量 |
349.49 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C15H31NO6Si/c1-4-20-23(21-5-2,22-6-3)12-8-10-16-15(17)19-13-14-9-7-11-18-14/h14H,4-13H2,1-3H3,(H,16,17) |
InChI 键 |
RVFRDSQXXSRCOI-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)OCC1CCCO1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















